molecular formula C15H12N2O3 B11383335 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

Cat. No.: B11383335
M. Wt: 268.27 g/mol
InChI Key: HTZFFLOPHCQPLR-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features both oxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate precursor, such as a nitrile oxide, with a suitable alkyne to form the oxazole ring. This is followed by the coupling of the oxazole derivative with furan-2-carboxylic acid under amide formation conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors to modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is unique due to the combination of the oxazole and furan rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)12-9-14(20-17-12)16-15(18)13-3-2-8-19-13/h2-9H,1H3,(H,16,18)

InChI Key

HTZFFLOPHCQPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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